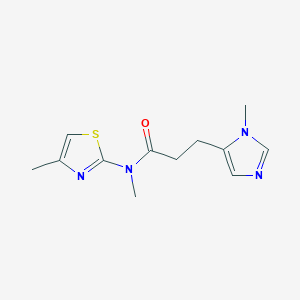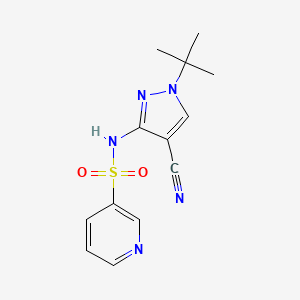![molecular formula C13H16N4O2 B7052286 4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7052286.png)
4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a cyano group and an amino group, which is further connected to an oxane ring bearing a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide typically involves the reaction of 6-cyanopyridine-2-amine with oxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxane-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxane-4-carboxamide derivatives.
Scientific Research Applications
4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Cyanopyridine-2-amine: A precursor in the synthesis of 4-[[(6-Cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide.
Oxane-4-carboxylic acid: Another precursor used in the synthesis.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[[(6-cyanopyridin-2-yl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-8-10-2-1-3-11(17-10)16-9-13(12(15)18)4-6-19-7-5-13/h1-3H,4-7,9H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOWYLNUSVGJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=CC=CC(=N2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one](/img/structure/B7052211.png)
![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(5-methoxy-1,3-thiazol-2-yl)propanamide](/img/structure/B7052217.png)
![N-[4-hydroxy-3-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]acetamide](/img/structure/B7052226.png)

![4-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidine-1-carbonyl]-1-(furan-2-ylmethyl)pyrrolidin-2-one](/img/structure/B7052243.png)
![1-(4-fluorophenyl)-N-[4-(1,2,4-oxadiazol-3-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7052247.png)
![5-[1-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7052253.png)
![N-methyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7052261.png)
![1-[5-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidine-1-carbonyl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7052265.png)
![6-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)pyridine-2-carbonitrile](/img/structure/B7052270.png)
![2-(3-Chlorophenyl)-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-methylpropan-1-one](/img/structure/B7052279.png)
![[4-(4-fluoro-2-methoxyphenyl)piperazin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7052298.png)
![[4-[(3,5-dichlorophenoxy)methyl]piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7052304.png)
